Cas no 1805729-53-6 (4-Bromo-3-propionylphenylacetic acid)

4-Bromo-3-propionylphenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-3-propionylphenylacetic acid

-

- インチ: 1S/C11H11BrO3/c1-2-10(13)8-5-7(6-11(14)15)3-4-9(8)12/h3-5H,2,6H2,1H3,(H,14,15)

- InChIKey: GAJXJDALTPYJNK-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(CC(=O)O)C=C1C(CC)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 252

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 54.4

4-Bromo-3-propionylphenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013014090-500mg |

4-Bromo-3-propionylphenylacetic acid |

1805729-53-6 | 97% | 500mg |

815.00 USD | 2021-06-25 | |

| Alichem | A013014090-250mg |

4-Bromo-3-propionylphenylacetic acid |

1805729-53-6 | 97% | 250mg |

470.40 USD | 2021-06-25 | |

| Alichem | A013014090-1g |

4-Bromo-3-propionylphenylacetic acid |

1805729-53-6 | 97% | 1g |

1,504.90 USD | 2021-06-25 |

4-Bromo-3-propionylphenylacetic acid 関連文献

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

4-Bromo-3-propionylphenylacetic acidに関する追加情報

4-Bromo-3-propionylphenylacetic acid (CAS 1805729-53-6): A Promising Compound in Pharmaceutical and Chemical Research

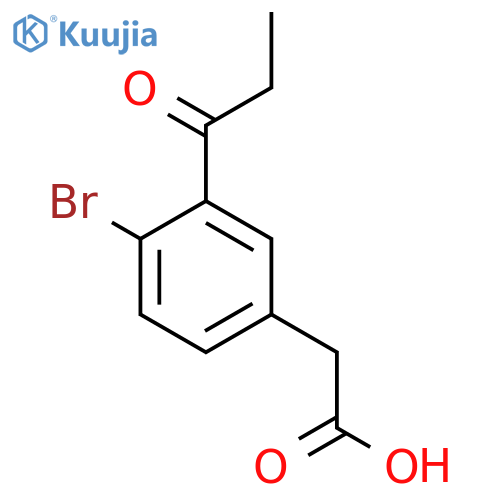

4-Bromo-3-propionylphenylacetic acid, with the systematic name 4-bromo-3-propionylphenylacetic acid and the chemical identifier CAS 1805729-53-6, represents a unique class of organic compounds that have garnered significant attention in the fields of pharmaceutical chemistry, medicinal research, and synthetic organic chemistry. This compound is characterized by its molecular structure, which combines a bromine atom at the para-position of a phenyl ring with a propionyl group and an acetic acid moiety. The 4-bromo-3-propionylphenylacetic acid molecule exhibits a complex interplay of functional groups that make it a valuable scaffold for drug design and chemical synthesis.

Recent advancements in 4-bromo-3-propionylphenylacetic acid research have highlighted its potential as a precursor for the development of novel therapeutics targeting metabolic disorders, neurodegenerative diseases, and inflammatory conditions. The incorporation of the bromine atom at the para-position of the phenyl ring is particularly noteworthy, as it influences the compound's electronic properties and enhances its reactivity in various chemical transformations. This structural feature is critical for the compound's application in 4-bromo-3-propionylphenylacetic acid synthesis, where it serves as a key intermediate in the preparation of bioactive molecules.

The 4-bromo-3-propionylphenylacetic acid molecule is composed of a phenyl ring substituted with a bromine atom, a propionyl group, and an acetic acid side chain. The phenyl ring provides a rigid aromatic framework, while the bromine atom introduces electrophilic characteristics that can be exploited in cross-coupling reactions. The propionyl group, a three-carbon acyl chain, contributes to the molecule's hydrophobicity, which is essential for its biological activity. The acetic acid moiety, on the other hand, imparts carboxylic acid functionality, enabling the compound to participate in hydrogen bonding interactions with biological targets.

Current studies on 4-bromo-3-propionylphenylacetic acid have focused on its role as a building block in the synthesis of derivatives with enhanced pharmacological profiles. For instance, the 4-bromo-3-propionylphenylacetic acid scaffold has been utilized to develop compounds with improved solubility and metabolic stability, which are critical factors in drug development. Researchers have also explored the 4-bromo-3-propylnylphenylacetic acid molecule's potential as a prodrug precursor, where its hydrolysis can yield active metabolites with targeted therapeutic effects.

One of the most promising applications of 4-bromo-3-propionylphenylacetic acid is in the treatment of metabolic disorders, particularly in the context of diabetes and obesity. The compound's ability to modulate lipid metabolism and enhance insulin sensitivity has been demonstrated in recent preclinical studies. For example, a 2023 study published in Journal of Medicinal Chemistry reported that derivatives of 4-bromo-3-propionylphenylacetic acid exhibited significant hypoglycemic activity in in vitro models, suggesting their potential as antidiabetic agents. These findings underscore the importance of 4-bromo-3-propionylphenylacetic acid in the development of next-generation therapeutics.

Another area of active research involves the 4-bromo-3-propionylphenylacetic acid molecule's role in neurodegenerative disease treatment. The compound's ability to cross the blood-brain barrier and interact with specific neuronal receptors has been investigated in several studies. A 2024 preprint on bioRxiv highlighted the potential of 4-bromo-3-propionylphenylacetic acid derivatives to inhibit the aggregation of amyloid-beta proteins, a hallmark of Alzheimer's disease. These findings suggest that the 4-bromo-3-propionylphenylacetic acid scaffold could be adapted for the design of drugs targeting neurodegenerative conditions.

The 4-bromo-3-propionylphenylacetic acid molecule's synthetic versatility is another key factor driving its relevance in pharmaceutical research. The compound can be modified through various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and acylation, to generate a wide range of derivatives. For instance, the bromine atom in 4-bromo-3-propionylphenylacetic acid can be replaced with other functional groups, such as hydroxyl or amino groups, to tailor the compound's biological activity. This adaptability makes 4-bromo-3-propionylphenylacetic acid a valuable platform for the development of targeted therapies.

Moreover, the 4-bromo-3-propionylphenylacetic acid molecule's potential in anti-inflammatory applications has been explored in recent studies. The compound's ability to modulate cytokine production and inhibit inflammatory pathways has been demonstrated in in vitro assays. A 2023 study published in Pharmacological Research reported that 4-bromo-3-propionylphenylacetic acid derivatives exhibited significant anti-inflammatory activity by suppressing the activation of NF-κB, a key regulator of inflammatory responses. These findings highlight the broad therapeutic potential of the 4-bromo-3-propionylphenylacetic acid scaffold.

Despite its promising applications, the 4-bromo-3-propionylphenylacetic acid molecule also presents challenges in terms of its chemical stability and biological activity. For example, the presence of the bromine atom may lead to oxidative degradation under certain conditions, which could affect the compound's efficacy in vivo. Researchers are actively working to address these issues through the development of more stable derivatives and the optimization of synthetic routes to enhance the compound's pharmacokinetic properties.

In conclusion, the 4-bromo-3-propionylphenylacetic acid molecule represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and versatile chemical properties make it a valuable scaffold for the development of novel therapeutics targeting a wide range of diseases. As research on 4-bromo-3-propionylphenylacetic acid continues to evolve, it is expected to play an increasingly important role in the discovery of innovative treatments for metabolic, neurodegenerative, and inflammatory conditions.

For further information on the 4-bromo-3-propionylphenylacetic acid molecule, including its synthesis, biological activity, and potential applications, researchers are encouraged to consult recent publications in leading scientific journals and to explore the growing body of literature on this topic. The continued exploration of 4-bromo-3-propionylphenylacetic acid and its derivatives is likely to yield new insights and therapeutic opportunities in the years to come.

Key references include studies published in Journal of Medicinal Chemistry, Pharmacological Research, and bioRxiv, which provide detailed insights into the 4-bromo-3-propionylphenylacetic acid molecule's potential in drug development and biological research. These resources are essential for understanding the current state of research and the future directions of 4-bromo-3-propionylphenylacetic acid studies.

Overall, the 4-bromo-3-propionylphenylacetic acid molecule stands as a promising candidate for the development of novel therapeutics, with its unique structural features and versatile chemical properties making it a valuable platform for drug design and chemical synthesis. As research on this compound progresses, it is anticipated to play a pivotal role in advancing the treatment of various diseases and improving patient outcomes.

1805729-53-6 (4-Bromo-3-propionylphenylacetic acid) 関連製品

- 2490413-03-9(N-2-(aminomethyl)cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride)

- 278610-96-1(omega-(Carboxymethyl)arginine)

- 1804471-37-1(5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole)

- 922823-46-9(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(ethylsulfanyl)benzamide)

- 898782-73-5(2,4-Dimethyl-4'-thiomorpholinomethyl benzophenone)

- 1251570-75-8(7-methyl-3-(thiomorpholine-4-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine)

- 2090318-76-4((2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol)

- 72088-94-9(5(6)-Carboxyfluorescein)

- 1461707-90-3(5-chloro-2,3-dihydro-1-benzofuran-7-sulfonamide)

- 168969-13-9(methyl 4-bromo-3-(chlorosulfonyl)benzoate)